7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Overview
Description
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is an intriguing heterocyclic compound. It features a bromine atom attached to a benzo[f][1,4]oxazepinone ring system, which imparts unique chemical and biological properties. This compound's complexity and potential make it a subject of significant interest in various scientific fields.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is used as a building block for synthesizing more complex molecules
Biology
The compound's structure allows it to interact with biological macromolecules. Researchers study its effects on enzymes and receptors to understand its potential as a biochemical tool or therapeutic agent.
Medicine
Its unique framework makes it a candidate for drug development. Studies have explored its activity against various biological targets, aiming to create novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In industry, this compound's properties might be harnessed in developing new materials, such as advanced polymers or coatings with specific chemical resistance or mechanical properties.
Mechanism of Action
Target of Action
The primary target of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is aldosterone synthase . Aldosterone synthase is a pivotal enzyme in aldosterone biosynthesis, and its inhibition is a promising treatment for diseases associated with exorbitant aldosterone, including congestive heart failure and chronic kidney disease .
Mode of Action
this compound interacts with aldosterone synthase, inhibiting its function . This compound has shown potent inhibition and high selectivity over homogenous 11 β-hydroxylase .
Biochemical Pathways
The inhibition of aldosterone synthase by this compound affects the biosynthesis of aldosterone . This disruption can lead to downstream effects that alleviate the symptoms of diseases associated with high aldosterone levels .
Pharmacokinetics
The pharmacokinetic properties of this compound are satisfactory . It has shown no inhibition against steroidogenic CYP17, CYP19, and a panel of hepatic CYP enzymes, indicating an outstanding safety profile .
Result of Action
The result of the action of this compound is the reduction of aldosterone levels due to the inhibition of aldosterone synthase . This leads to potential therapeutic effects in treating diseases associated with high aldosterone levels .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of aldosterone synthase . Aldosterone synthase is a pivotal enzyme in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. The compound interacts with aldosterone synthase by binding to its active site, thereby inhibiting its activity. This inhibition is highly selective, with this compound showing minimal interaction with other enzymes such as steroidogenic CYP17 and CYP19 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of aldosterone production . By inhibiting aldosterone synthase, it reduces aldosterone levels, which can impact gene expression and cellular metabolism. This reduction in aldosterone can lead to decreased cell proliferation and altered cellular responses to stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of aldosterone synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of its substrates . This binding interaction is characterized by high affinity and selectivity, ensuring that the inhibitory effects are targeted and effective. Additionally, the compound does not inhibit other related enzymes, which contributes to its safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on aldosterone synthase are sustained, leading to prolonged reductions in aldosterone levels. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldosterone synthase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances. These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily those related to steroid biosynthesis . The compound interacts with aldosterone synthase, inhibiting its activity and thereby reducing the production of aldosterone. This inhibition can affect metabolic flux and alter the levels of various metabolites involved in the steroid biosynthesis pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the adrenal glands, where aldosterone synthase is predominantly expressed. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where aldosterone synthase is located . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. Once localized, the compound exerts its inhibitory effects on aldosterone synthase, leading to reduced aldosterone production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically begins with the preparation of the benzo[f][1,4]oxazepinone core. Common synthetic routes involve cyclization reactions, where specific precursors are subjected to conditions that encourage the formation of the oxazepinone ring. Reaction conditions often involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scalable processes such as continuous flow reactions. These methods ensure consistency, safety, and efficiency. Industrial chemists often optimize parameters like reagent concentration and reaction time to maximize production while minimizing costs and waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: : Where the bromine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction Reactions: : Depending on the reagents, the compound can undergo changes in oxidation state, affecting its electronic properties.
Cyclization Reactions: : Further modifications can involve intramolecular reactions to create more complex structures.
Common Reagents and Conditions
Substitution: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The primary products of these reactions depend on the substituents introduced or removed. For instance, nucleophilic substitution might yield various derivatives with amine, ether, or ester groups.
Comparison with Similar Compounds
Unique Features
Compared to other compounds in the benzo[f][1,4]oxazepinone family, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the bromine atom, which influences its reactivity and biological activity.
List of Similar Compounds
7-Chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
7-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
7-Iodo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-05-5 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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